![molecular formula C8H11NO2 B15075585 Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 412273-76-8](/img/structure/B15075585.png)
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
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Overview
Description
Methyl 7-azabicyclo[410]hept-3-ene-7-carboxylate is a unique bicyclic compound with the molecular formula C8H11NO2 It is known for its distinctive structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) can yield the desired bicyclic structure . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic framework instead of nitrogen.
Uniqueness
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure.
Biological Activity
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate, with the molecular formula C8H11NO2 and CAS number 412273-76-8, is a bicyclic compound recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | This compound |
InChI Key | XIKKUZSZNLGOSW-UHFFFAOYSA-N |
This compound is hypothesized to interact with various biological targets through its nitrogen atom, which can form hydrogen bonds and coordinate with metal ions. These interactions may modulate enzyme activities and influence cellular processes such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Protein Interactions : It may affect protein folding and stability, leading to altered cellular functions.
Anticancer Properties
Research has indicated that derivatives of bicyclic compounds similar to Methyl 7-azabicyclo[4.1.0]hept-3-ene have demonstrated significant anticancer properties. For instance, studies involving thalidomide derivatives highlighted their ability to selectively inhibit cancer cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selectivity could be crucial for developing targeted cancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with similar bicyclic structures have been studied for their ability to prevent neuronal cell death and promote neurogenesis, providing a promising avenue for treating neurodegenerative diseases.
Case Studies
- Thalidomide Derivatives : A study focused on thalidomide derivatives revealed that certain compounds exhibited potent growth inhibition in hepatocellular carcinoma cells while sparing healthy cells, suggesting a mechanism that could be explored further for Methyl 7-azabicyclo[4.1.0]hept-3-ene derivatives .
- Enzyme Inhibition Studies : Investigations into the enzymatic interactions of related compounds have shown that they can inhibit key metabolic enzymes, potentially leading to altered drug metabolism and enhanced therapeutic efficacy in combination therapies.
Research Findings
Research indicates that this compound may serve as a valuable scaffold in drug design due to its unique structural features and biological activity:
- In Vitro Studies : Preliminary in vitro studies suggest that this compound can inhibit specific cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.
- Synthetic Pathways : The synthesis of this compound often involves cyclization reactions using transition metal catalysts, which can be optimized for better yields in pharmaceutical applications .
Properties
CAS No. |
412273-76-8 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-4-2-3-5-7(6)9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
XIKKUZSZNLGOSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C1CC=CC2 |
Origin of Product |
United States |
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